

Application Notes and Protocols for Haspin Kinase Activity Assay

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Compound of Interest

Compound Name: 2,7-Dimethoxyacridin-9(10H)-one

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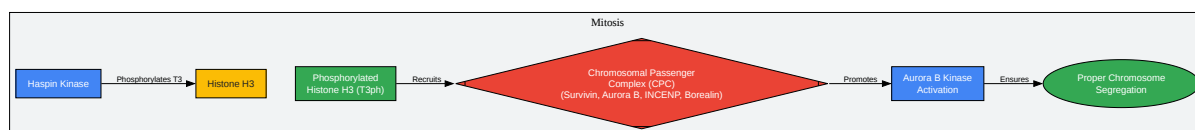
Introduction

Haspin (haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a crucial role in mitosis.^{[1][2][3]} It is responsible for the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during cell division.^{[4][5][6]} This phosphorylation event creates a docking site for the chromosomal passenger complex, leading to the activation of Aurora B kinase at the centromere, which is essential for proper chromatid cohesion and segregation.^{[7][8]} Given its critical role in cell cycle progression, Haspin has emerged as a promising target for the development of novel anti-cancer therapies.^{[2][9]} These application notes provide detailed protocols for measuring Haspin kinase activity, which are essential for inhibitor screening and characterization.

Haspin Kinase Signaling Pathway

The signaling pathway involving Haspin is central to the regulation of mitosis. During prophase, Haspin phosphorylates Histone H3 at Threonine 3. This modification acts as a "histone mark" that is recognized by the BIR domain of Survivin, a component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes Aurora B kinase, INCENP, and Borealin, is then recruited to the centromeres. This localization is critical for the subsequent activation of Aurora B kinase, which in turn phosphorylates a multitude of substrates to ensure proper spindle

assembly, kinetochore-microtubule attachments, and ultimately, accurate chromosome segregation.



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Caption: Haspin Kinase Mitotic Signaling Pathway.

Experimental Protocols for Haspin Kinase Activity Assays

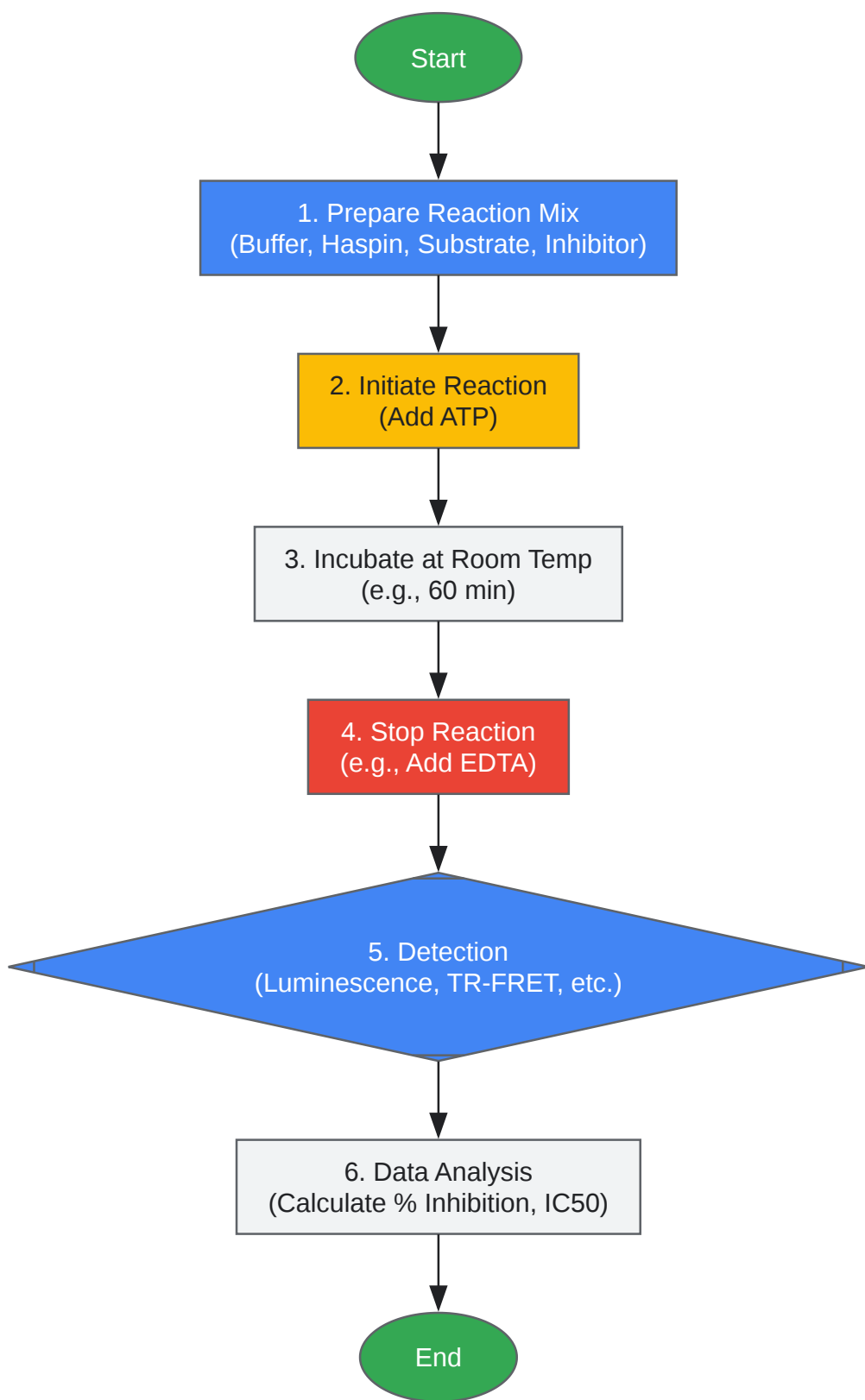
Several assay formats can be utilized to measure Haspin kinase activity, each with its own advantages. The most common methods include radiometric assays, time-resolved fluorescence resonance energy transfer (TR-FRET) assays, and luminescence-based ADP detection assays.

General Assay Principle

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate by the kinase. The resulting phosphorylated substrate or the byproduct (ADP) is then detected.

Experimental Workflow

The general workflow for a Haspin kinase activity assay involves preparing the kinase reaction, incubating to allow for the enzymatic reaction to proceed, stopping the reaction, and then detecting the signal. This workflow is applicable to various detection methods with specific modifications for the detection step.



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Caption: General workflow for a Haspin kinase activity assay.

Protocol 1: ADP-Glo™ Luminescence-Based Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.^[10]^[11]^[12] The assay involves two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.^[11]

Materials:

- Recombinant Human Haspin Kinase (e.g., Promega, SignalChem)^[10]
- Histone H3 peptide substrate (e.g., a synthetic peptide derived from human histone H3, amino acids 1-21)^[10]^[13]
- ATP
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Test compounds (potential inhibitors)
- White, opaque 96-well or 384-well plates

Procedure:

- Prepare the Kinase Reaction Mixture:
 - In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, Haspin kinase, and the Histone H3 peptide substrate.
 - Dispense the master mix into the wells of the assay plate.

- Add the test compounds at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
- Initiate the Kinase Reaction:
 - Add ATP to each well to start the reaction. The final ATP concentration should be at or near the K_m for Haspin if known.
- Incubation:
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time may need to be optimized based on the kinase activity.
- Stop the Reaction and Deplete ATP:
 - Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
- ADP to ATP Conversion and Detection:
 - Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce light.
 - Incubate the plate at room temperature for 30-60 minutes.
- Measure Luminescence:
 - Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the Haspin kinase activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each test compound concentration relative to the positive control.

- Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 2: LanthaScreen™ TR-FRET Assay

This protocol is based on the LanthaScreen™ TR-FRET technology, which is a robust method for measuring kinase activity.^{[14][15]} The assay measures the phosphorylation of a fluorescein-labeled substrate by a terbium-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated by Haspin, the binding of the antibody brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.^{[14][16]}

Materials:

- Recombinant Human Haspin Kinase
- Fluorescein-labeled Histone H3 peptide substrate
- Terbium-labeled anti-phospho-H3T3ph antibody
- ATP
- TR-FRET Dilution Buffer
- Test compounds
- Low-volume, white or black 384-well plates

Procedure:

- Prepare Reagents:
 - Prepare solutions of Haspin kinase, fluorescein-labeled substrate, and test compounds in the TR-FRET dilution buffer.
- Set up the Kinase Reaction:
 - Add the test compounds, Haspin kinase, and fluorescein-labeled substrate to the wells of the assay plate.

- Include controls for 0% and 100% FRET.
- Initiate the Kinase Reaction:
 - Add ATP to each well to start the reaction.
- Incubation:
 - Incubate the plate at room temperature for 60-90 minutes.
- Stop the Reaction and Add Detection Reagents:
 - Prepare a solution of terbium-labeled anti-phospho-H3T3ph antibody and EDTA (to stop the reaction) in the TR-FRET dilution buffer.
 - Add this detection mix to each well.
- Second Incubation:
 - Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Measure TR-FRET:
 - Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) using a TR-FRET-compatible plate reader.
- Data Analysis:
 - Calculate the emission ratio (520 nm / 490 nm).
 - Determine the percent inhibition based on the emission ratio of the test compounds compared to the controls.
 - Calculate the IC₅₀ values from the dose-response curves.

Quantitative Data Summary

The following table provides a summary of typical concentrations and conditions for Haspin kinase activity assays. These values may require optimization depending on the specific

reagents and instrumentation used.

Parameter	ADP-Glo™ Assay	LanthaScreen™ TR-FRET Assay	Radiometric Assay
Haspin Kinase	1-10 nM	0.1-5 nM	2-10 nM
Substrate (H3 peptide)	0.1-1 µM	0.2-0.5 µM	0.2-1 µM
ATP	10-100 µM (near Km)	10-100 µM (near Km)	10-50 µM ([γ- ³³ P]ATP) [17]
Incubation Time	60 min	60-90 min	10-30 min[18]
Incubation Temperature	Room Temperature	Room Temperature	30°C[18]
Detection Method	Luminescence	Time-Resolved FRET	Scintillation Counting

Note on Radiometric Assays: While highly sensitive, radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP involve the handling of radioactive materials and require appropriate safety precautions and disposal procedures. The basic principle involves incubating the kinase, substrate, and radiolabeled ATP, followed by separation of the phosphorylated substrate from the free ATP (e.g., using phosphocellulose paper) and quantification of the incorporated radioactivity.[17][18]

Conclusion

The protocols and data presented provide a comprehensive guide for establishing and performing robust Haspin kinase activity assays. The choice of assay will depend on the specific research needs, available instrumentation, and throughput requirements. These assays are invaluable tools for the discovery and characterization of novel Haspin inhibitors, which hold therapeutic promise in oncology and other fields.

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